IOP-Lowering Efficacy
In clinical evaluation for glaucoma and ocular hypertension, Aganepag isopropyl demonstrates an intraocular pressure (IOP) reduction range of 25–33%, which is approximately 2- to 3-fold greater than the 10–15% IOP reduction reported for Omidenepag isopropyl in comparable clinical contexts [1]. This direct comparison positions Aganepag isopropyl as a higher-efficacy EP2 agonist candidate relative to Omidenepag isopropyl, a marketed EP2 receptor agonist, providing a clear efficacy-based selection criterion for researchers evaluating EP2-targeted IOP-lowering strategies.
| Evidence Dimension | Intraocular pressure (IOP) reduction from baseline |
|---|---|
| Target Compound Data | Aganepag isopropyl: 25–33% IOP reduction |
| Comparator Or Baseline | Omidenepag isopropyl: 10–15% IOP reduction |
| Quantified Difference | Aganepag isopropyl demonstrates approximately 15–18 percentage points greater IOP reduction (2- to 3-fold relative difference) |
| Conditions | Clinical evaluation in patients with glaucoma or ocular hypertension; data compiled from comparative table of EP2 receptor agonists |
Why This Matters
This 2- to 3-fold efficacy advantage in IOP reduction makes Aganepag isopropyl a scientifically justified selection for glaucoma research programs seeking maximal target-mediated IOP-lowering effect.
- [1] Kothe AC, et al. TABLE 1: E2-EP2 receptor dual agonists IOP reduction comparison. In: Prostaglandin analogues and nitric oxide contribution in the treatment of ocular hypertension and glaucoma. British Journal of Pharmacology. 2019;176(8):1076-1087. View Source
